(S,R,S)-Ahpc-C2-NH2 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H36ClN5O4S |
|---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H35N5O4S.ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);1H/t18-,19+,22-;/m1./s1 |
InChI Key |
MWJRVUAMQFGWCF-UBKAUKJESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
(S,R,S)-Ahpc-C2-NH2 dihydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a key chemical tool utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). It is a synthesized E3 ligase ligand-linker conjugate that incorporates the high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC (also known as VH032), connected to a short C2 alkyl linker with a terminal amine group.[1][2][3] The terminal amine allows for the covalent attachment of a ligand for a specific protein of interest (POI), thereby generating a heterobifunctional PROTAC.
This guide details the core mechanism of action, which is centered on the function of the resulting PROTAC to induce targeted protein degradation. We will explore the underlying principles of PROTAC-mediated degradation, present quantitative data for the VHL ligand, describe relevant experimental protocols for characterization, and illustrate the key pathways and workflows.
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC synthesized using this compound is not one of classical inhibition, but rather of induced protein degradation.[4] The PROTAC acts as a molecular bridge, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate a target protein.[5] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the protein of interest (POI) and the VHL E3 ubiquitin ligase. This brings the POI and VHL into close proximity, forming a transient ternary complex (POI-PROTAC-VHL).[] The stability and formation kinetics of this complex are critical for the efficiency of the degradation process.[]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase (VHL) facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[8] The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule and the VHL E3 ligase are not consumed in this process and can subsequently engage another target protein molecule, acting in a catalytic manner.[9]
This catalytic mode of action is a key advantage of PROTACs over traditional small-molecule inhibitors, as substoichiometric amounts of the PROTAC can lead to the degradation of a large amount of the target protein.[9]
Data Presentation: Quantitative Binding Data
The efficacy of a PROTAC is highly dependent on the binding affinity of its constituent ligands to their respective proteins. The (S,R,S)-Ahpc component is derived from VH032, a potent VHL ligand.
| Ligand | Target | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL E3 Ligase | 185 nM | Not Specified |
| BODIPY FL VH032 | VCB Protein Complex | 3.01 nM | TR-FRET |
(Data sourced from references[10][11])
Experimental Protocols
The characterization of a PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action.
Ternary Complex Formation Assays
These assays are crucial to demonstrate that the PROTAC can effectively bridge the POI and the E3 ligase.
-
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents: Terbium-labeled anti-GST antibody, GST-tagged VCB (VHL-ElonginC-ElonginB) complex, fluorescently labeled ligand for the POI (or a fluorescently labeled PROTAC), and the POI.
-
Procedure: a. The GST-VCB complex is incubated with the terbium-labeled anti-GST antibody. b. The POI and the fluorescently labeled ligand/PROTAC are added. c. The PROTAC of interest is then titrated into the mixture. d. The formation of the ternary complex brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. e. The signal is measured using a plate reader capable of time-resolved fluorescence detection.[11]
-
Data Analysis: The TR-FRET ratio is plotted against the PROTAC concentration to determine the potency of ternary complex formation.
-
-
Other common methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can also be used to measure the kinetics and thermodynamics of binary and ternary complex formation.[12]
Ubiquitination Assays
These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.
-
Methodology: In Vitro Ubiquitination Assay
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (VHL complex), the POI, biotinylated ubiquitin, ATP, and the PROTAC.[13]
-
Procedure: a. All components except the E1 enzyme are incubated together to allow for ternary complex formation. b. The ubiquitination reaction is initiated by the addition of the E1 enzyme. c. The reaction is allowed to proceed for a specified time at 37°C and then stopped.
-
Detection: The level of ubiquitinated POI is detected. This can be done via Western blot using an anti-biotin or anti-ubiquitin antibody, or through a more high-throughput method like AlphaLISA, where acceptor beads bind the tagged POI and donor beads bind the biotinylated ubiquitin.[7][13]
-
Protein Degradation Assays
These cellular assays determine the efficiency of the PROTAC in reducing the levels of the target protein.
-
Methodology: Western Blot
-
Cell Treatment: Culture cells of interest and treat with a dose-response of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates. Determine the protein concentration of each lysate using an assay like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the POI. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading. c. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The concentration at which 50% of the protein is degraded (DC50) can then be determined.[14]
-
Visualizations
Signaling Pathways
The downstream consequences of using a PROTAC derived from (S,R,S)-Ahpc-C2-NH2 depend entirely on the protein of interest being targeted. Below are two examples of signaling pathways that can be modulated by VHL-recruiting PROTACs.
Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc-C2-NH2.
Caption: Modulation of the PI3K/AKT/mTOR pathway by a VHL-recruiting PROTAC.[15]
Experimental Workflows
Caption: A logical workflow for the characterization of a novel PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Degradation and PROTACs [worldwide.promega.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
(S,R,S)-Ahpc-C2-NH2 Dihydrochloride: A Technical Guide for PROTAC Development
(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the high-affinity (S,R,S)-AHPC moiety, a derivative of the VH032 ligand, which specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Attached to the VHL ligand is a C2 alkyl linker with a terminal amine group, which serves as a conjugation point for a ligand targeting a specific protein of interest (POI). The entire conjugate is supplied as a dihydrochloride salt.
This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation relevant to the application of (S,R,S)-Ahpc-C2-NH2 dihydrochloride in PROTAC-based targeted protein degradation. While specific experimental data for a PROTAC utilizing the C2 linker is not extensively available in public literature, this guide will leverage data and protocols from closely related VHL-based PROTACs, particularly those targeting the AKT kinase, as described in patent literature, to provide a practical framework for researchers.
Core Concepts and Mechanism of Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2] A PROTAC molecule consists of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a linker connecting the two.
The mechanism of action for a PROTAC synthesized from this compound involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the protein of interest. This proximity induces the VHL ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Physicochemical and Purity Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₇Cl₂N₅O₄S | |
| Molecular Weight | 574.56 g/mol | |
| CAS Number | 2341796-73-2 | |
| Purity | ≥95% (typically by HPLC) | |
| Appearance | Solid | |
| Solubility | DMSO: 250 mg/mL (with ultrasonic) |
Experimental Protocols
The following sections detail the key experimental protocols for evaluating the efficacy of a PROTAC synthesized using this compound. These protocols are based on established methods for PROTAC characterization.
Western Blot for Protein Degradation
This assay is fundamental for quantifying the degradation of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
References
(S,R,S)-Ahpc-C2-NH2 Dihydrochloride: A Technical Guide to its Function as a VHL Ligand in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a synthetic, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the function of (S,R,S)-Ahpc-C2-NH2, its role in the PROTAC mechanism, relevant binding affinity data, and detailed experimental protocols for its characterization.
(S,R,S)-Ahpc-C2-NH2 is a derivative of the well-characterized VHL ligand, VH032.[1] It incorporates the core (S,R,S)-Ahpc moiety responsible for binding to VHL and features a C2-NH2 linker, providing a reactive handle for conjugation to a target protein ligand, thus forming a heterobifunctional PROTAC molecule.[2][3]
Core Function: Hijacking the Ubiquitin-Proteasome System
The primary function of (S,R,S)-Ahpc-C2-NH2 is to recruit the VHL E3 ubiquitin ligase complex.[4] In a PROTAC construct, this VHL ligand acts as an anchor to the cellular protein degradation machinery. The other end of the PROTAC molecule simultaneously binds to a specific protein of interest (POI). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme (recruited by the E3 ligase complex) to the POI. Poly-ubiquitination marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell.[5]
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: Binding Affinity
| Ligand | Binding Constant (Kd) | Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of VHL ligands like (S,R,S)-Ahpc-C2-NH2.
Fluorescence Polarization (FP) Binding Assay
This assay measures the change in the polarization of fluorescent light emitted by a labeled VHL ligand upon binding to the VHL protein complex.[7][8]
Experimental Workflow:
Caption: Fluorescence Polarization (FP) assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.01% BSA.
-
Fluorescent Ligand: Prepare a 2X stock solution of a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) in assay buffer.[9][10]
-
VHL Complex: Prepare a 2X stock solution of purified VHL-ElonginB-ElonginC (VBC) complex in assay buffer.
-
Test Compound: Prepare a serial dilution of (S,R,S)-Ahpc-C2-NH2 dihydrochloride in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure:
-
Add 50 µL of the 2X fluorescent ligand solution to each well of a black, low-volume 384-well microplate.
-
Add 25 µL of assay buffer (for control) or the test compound serial dilutions to the appropriate wells.
-
Initiate the binding reaction by adding 25 µL of the 2X VBC complex solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.[11]
Experimental Workflow:
References
- 1. (S,R,S)-AHPC-C2-NH2 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
An In-Depth Technical Guide to (S,R,S)-Ahpc-C2-NH2 Dihydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a synthetic chemical compound that plays a pivotal role in the rapidly advancing field of targeted protein degradation. Specifically, it functions as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled to a short C2 alkyl linker with a terminal amine group. This structure makes it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1][2][3] This technical guide provides a comprehensive overview of the structure, properties, and application of (S,R,S)-Ahpc-C2-NH2 dihydrochloride in the context of PROTAC-mediated protein degradation.
Structure and Properties
This compound is a complex molecule with a specific stereochemistry that is crucial for its biological activity. The "(S,R,S)" designation refers to the spatial arrangement of atoms at the chiral centers within the α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc) core, which is the VHL-binding moiety. This specific conformation ensures optimal interaction with the VHL protein. The "-C2-NH2" component denotes a two-carbon (ethyl) linker terminating in a primary amine, which serves as a reactive handle for conjugation to a target protein-binding ligand. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (2S,4R)-1-[(2S)-2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride | [2] |
| Molecular Formula | C₂₅H₃₇Cl₂N₅O₄S | [3] |
| Molecular Weight | 574.56 g/mol | [3] |
| CAS Number | 2341796-73-2 | [3] |
| Appearance | Solid powder | [2] |
| Purity | ≥95% (by HPLC) | [3] |
| Storage | Store at -20°C for long-term stability. | [2] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for the structural confirmation and quality control of this compound. While specific spectra for this compound are not publicly available, researchers synthesizing or procuring this molecule should expect to obtain such data from the supplier or through in-house analytical characterization. The expected spectral features would be consistent with the assigned chemical structure.
Mechanism of Action in PROTAC Technology
This compound is a key component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[1] In this case, the (S,R,S)-Ahpc moiety of the molecule serves as the E3 ligase ligand, specifically recruiting the VHL E3 ligase.
The general mechanism of action for a PROTAC utilizing an (S,R,S)-Ahpc-based linker is as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.
-
Recycling : The PROTAC molecule is released after inducing ubiquitination and can then recruit another target protein molecule, acting catalytically to induce the degradation of multiple protein copies.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide generalized experimental protocols relevant to the synthesis and application of this compound in PROTAC development.
Synthesis of a PROTAC using this compound
This protocol describes the final step in PROTAC synthesis, which involves the coupling of the VHL ligand-linker moiety to a ligand for the target protein of interest (POI-ligand) that has a carboxylic acid functional group.
Materials:
-
This compound
-
POI-ligand with a terminal carboxylic acid
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the POI-ligand with the carboxylic acid in the anhydrous solvent in the reaction vessel.
-
Add the peptide coupling reagent (e.g., 1.2 equivalents of HATU) and the organic base (e.g., 3 equivalents of DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the solution of this compound to the activated POI-ligand solution.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction (e.g., by adding water) and dilute the mixture with a suitable solvent for purification.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS, ¹H NMR, and other relevant analytical techniques.
Caption: General workflow for the synthesis of a PROTAC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a standard method to assess the efficacy of a newly synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Caption: Workflow for Western Blot analysis of protein degradation.
Signaling Pathway Application: Targeting PI3K/Akt Pathway
PROTACs constructed using VHL ligands like (S,R,S)-Ahpc-C2-NH2 have been explored for targeting various proteins implicated in disease signaling pathways. One such pathway is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell survival, growth, and proliferation.[4]
A hypothetical PROTAC could be designed by conjugating a PI3K inhibitor to (S,R,S)-Ahpc-C2-NH2. This PROTAC would then target PI3K for degradation, leading to the downregulation of the entire PI3K/Akt signaling cascade.
Caption: PROTAC-mediated degradation of PI3K disrupts the PI3K/Akt signaling pathway.
Conclusion
This compound is a well-defined and critical chemical tool for researchers engaged in the development of PROTACs. Its high-affinity binding to the VHL E3 ligase and the presence of a reactive linker make it a versatile building block for creating potent and selective protein degraders. This guide has provided an in-depth overview of its structure, properties, and application, along with generalized experimental protocols to aid in its use. As the field of targeted protein degradation continues to expand, the utility of well-characterized components like this compound will undoubtedly grow, paving the way for the development of novel therapeutics for a wide range of diseases.
References
An In-depth Technical Guide to (S,R,S)-Ahpc-C2-NH2 dihydrochloride (CAS 2341796-73-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a crucial synthetic building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short, functionalized two-carbon (C2) linker terminating in a primary amine. The terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest. The resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of disease-causing proteins. This guide provides a comprehensive overview of the technical details of (S,R,S)-Ahpc-C2-NH2 dihydrochloride, including its synthesis, chemical properties, and its application in the generation and evaluation of PROTACs.
Core Compound Specifications
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It is specifically designed to recruit the VHL E3 ubiquitin ligase.[1][2] The molecule consists of the (S,R,S)-AHPC core, which is a potent VHL ligand based on the structure of VH032, attached to a two-carbon linker with a terminal amine group.[1]
| Property | Value | Reference |
| CAS Number | 2341796-73-2 | [2] |
| Molecular Formula | C₂₅H₃₇Cl₂N₅O₄S | [2] |
| Molecular Weight | 574.56 g/mol | [2] |
| Purity | Typically ≥95% (as determined by HPLC) | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water | |
| Storage | Store at -20°C or -80°C for long-term stability |
The PROTAC Concept and the Role of (S,R,S)-Ahpc-C2-NH2
PROTACs are heterobifunctional molecules that consist of three key components: a ligand for an E3 ubiquitin ligase, a ligand for a target protein of interest (POI), and a chemical linker that connects the two.[1] By simultaneously binding to both the E3 ligase and the POI, the PROTAC forms a ternary complex, which brings the POI into close proximity with the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
(S,R,S)-Ahpc-C2-NH2 serves as a prefabricated "E3 ligase ligand + linker" component for PROTAC synthesis. Its terminal amine allows for straightforward conjugation to a POI ligand, streamlining the development of novel protein degraders.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves two main stages: the synthesis of the Boc-protected (S,R,S)-Ahpc core, followed by the attachment of the linker and deprotection.
Stage 1: Synthesis of Boc-(S,R,S)-Ahpc-OH
A detailed, multi-step synthesis is required to produce the VHL ligand core. This typically starts from commercially available chiral precursors and involves several steps of amide couplings and protecting group manipulations. For a comprehensive synthetic route to the core VHL ligand, researchers are directed to established literature procedures for the synthesis of VH032 and its precursors.
Stage 2: Linker Attachment and Deprotection
-
Amide Coupling: The carboxylic acid of the Boc-protected (S,R,S)-Ahpc-OH core is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).
-
The activated acid is then reacted with a Boc-protected diamine linker, such as N-Boc-ethylenediamine.
-
The reaction is stirred at room temperature until completion, which can be monitored by LC-MS.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions of a weak acid (e.g., citric acid), a weak base (e.g., sodium bicarbonate), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Boc Deprotection: The purified, Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature for 1-2 hours to remove the Boc protecting group.
-
The solvent and excess acid are removed under reduced pressure. The resulting crude product is often triturated with diethyl ether to afford the desired this compound as a solid.
Conjugation to a Target Protein Ligand
The terminal primary amine of this compound can be conjugated to a carboxylic acid-functionalized target protein ligand via a standard amide bond formation reaction, similar to the one described in Stage 2 of the synthesis protocol.
-
Dissolve the carboxylic acid-functionalized target ligand (1.0 equivalent) in an anhydrous aprotic solvent like DMF.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents). Stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, perform an appropriate aqueous work-up and purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
Characterization of PROTAC Activity
3.3.1. VHL Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of the PROTAC to the VHL E3 ligase complex.
-
Reagents: Purified VHL-ElonginB-ElonginC (VBC) complex, a fluorescently labeled VHL ligand (tracer), and the PROTAC of interest.
-
Procedure: A constant concentration of the VBC complex and the fluorescent tracer are incubated in a multi-well plate.
-
The PROTAC is serially diluted and added to the wells.
-
After incubation to reach equilibrium, the fluorescence polarization is measured. The displacement of the fluorescent tracer by the PROTAC leads to a decrease in polarization.
-
The data is fitted to a suitable binding model to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
3.3.2. Cellular Protein Degradation Assay (Western Blot)
This assay quantifies the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture: Plate cells expressing the target protein of interest and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Representative Quantitative Data
Table 1: VHL Binding Affinity
| Compound | Assay Method | Ki (nM) |
| Hypothetical PROTAC-C2 | Fluorescence Polarization | 150 |
Table 2: Cellular Degradation of Target Kinase
| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| Cancer Cell Line A | 24 | 75 | >90 |
Conclusion
This compound is a valuable and versatile tool for the synthesis of VHL-recruiting PROTACs. Its well-defined structure and terminal amine functionality provide a reliable starting point for the development of novel protein degraders. The experimental protocols and conceptual frameworks provided in this guide are intended to support researchers in the rational design, synthesis, and evaluation of PROTACs for a wide range of therapeutic targets. The use of such pre-functionalized linkers is expected to accelerate the discovery of new medicines based on targeted protein degradation.
References
In-Depth Technical Guide: (S,R,S)-Ahpc-C2-NH2 Dihydrochloride
This guide provides a comprehensive overview of the chemical properties of (S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development.
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a synthesized E3 ligase ligand-linker conjugate.[1][2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal amine group, making it a versatile tool for the synthesis of PROTACs.[3][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.
Molecular and Physicochemical Data
The key quantitative data for (S,R,S)-Ahpc-C2-NH2 and its dihydrochloride salt are summarized in the table below. This information is critical for accurate experimental design, including stoichiometric calculations for chemical reactions and the preparation of solutions for biological assays.
| Property | (S,R,S)-Ahpc-C2-NH2 (Free Base) | This compound |
| Molecular Formula | C25H35N5O4S[1][2] | C25H37Cl2N5O4S[3] |
| Molecular Weight | 501.64 g/mol [1][2] | 574.56 g/mol [3] |
| CAS Number | 2241643-69-4[1][2] | 2341796-73-2[3] |
Experimental Protocols
The determination and verification of the molecular weight of this compound are crucial for its use in research and development. A standard experimental workflow for this characterization is outlined below.
Protocol: Molecular Weight Verification by Mass Spectrometry
Objective: To confirm the molecular weight of this compound using high-resolution mass spectrometry (HRMS).
Materials:
-
This compound sample
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 µg/mL.
-
-
Instrumentation Setup:
-
Equip the mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.
-
Set the mass range to scan from m/z 100 to 1000.
-
-
Data Acquisition:
-
Inject the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the monoisotopic mass of the protonated molecule, [M+H]+.
-
Compare the experimentally observed mass with the theoretically calculated mass of the free base (C25H35N5O4S). The expected m/z for [M+H]+ would be approximately 502.25.
-
The presence of the dihydrochloride salt may also be inferred from the isotopic pattern, though the primary identification will be of the free base in the gas phase.
-
Visualized Workflows and Pathways
To further elucidate the processes involved, the following diagrams illustrate key conceptual workflows.
References
Methodological & Application
Application Notes and Protocols for Designing PROTACs with (S,R,S)-Ahpc-C2-NH2 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The strategic design of each component is crucial for the efficacy of the PROTAC.
(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a synthetic building block designed to streamline the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises a high-affinity VHL ligand (a derivative of VH032) connected to a 2-carbon (C2) linker with a terminal primary amine. This ready-to-use intermediate allows for the straightforward coupling of a warhead via its carboxylic acid group, facilitating the rapid synthesis of novel PROTACs for targeted protein degradation.
Mechanism of Action
PROTACs synthesized using (S,R,S)-Ahpc-C2-NH2 function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Data Presentation: Performance of VHL-based PROTACs
The following tables summarize the degradation performance of various PROTACs that utilize VHL ligands. While not all of these were synthesized with the exact (S,R,S)-Ahpc-C2-NH2 linker, they provide representative data for the efficacy of VHL-recruiting PROTACs against different protein targets.
Table 1: BRD4 Degradation
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | PEG3 | HeLa | ~10 | >90 |
| AT1 | Alkyl | 22Rv1 | ~5 | >90 |
| PROTAC (Ref. A) | Alkyl | HCT116 | 60 | >90 |
Table 2: PI3K/110β Degradation
| PROTAC | Linker Composition | Cell Line | DC50 (µM) | Dmax (%) |
| J-6 | PEG-based | MCF-7/ADM | 1.26 | >80 |
| J-9 | PEG-based | MCF-7/ADM | Not reported | >80 |
| GP262 | Not specified | MDA-MB-231 | 0.227 (p110α) | 71.3 |
Table 3: Smad3 Degradation
| PROTAC | Linker Composition | Cell Line | Concentration for Degradation |
| (S,R,S)-Ahpc-C2-amide-benzofuranylmethyl-pyridine | C2-amide | Rat renal fibroblasts | 1-125 nM |
| (S,R,S)-Ahpc-C2-amide-benzofuranylmethyl-pyridine | C2-amide | CWR22Rv1 | 0-50 µM |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Coupling
This protocol describes the coupling of a carboxylic acid-functionalized warhead to the primary amine of (S,R,S)-Ahpc-C2-NH2 dihydrochloride.
Materials:
-
This compound
-
Warhead-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.2 eq) to neutralize the hydrochloride salts and free the amine.
-
Add the solution of (S,R,S)-Ahpc-C2-NH2 to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Caption: Workflow for PROTAC synthesis via amide coupling.
Protocol 2: Western Blot Analysis of PROTAC-induced Protein Degradation
This protocol outlines the procedure to determine the degradation of a target protein in cultured cells treated with a synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
-
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway
PROTACs targeting PI3K/110β aim to disrupt this critical signaling pathway involved in cell growth, proliferation, and survival, which is often dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and PROTAC intervention.
TGF-β/Smad3 Signaling Pathway
PROTACs targeting Smad3 can modulate the TGF-β signaling pathway, which plays a complex role in cellular processes like fibrosis and cancer progression.
Caption: Overview of the TGF-β/Smad3 signaling pathway and PROTAC-mediated degradation.
Application Notes and Protocols for (S,R,S)-Ahpc-C2-NH2 Linker Chemistry in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, is critical to its efficacy. The (S,R,S)-Ahpc-C2-NH2 linker component provides a robust scaffold for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly exploited ligase in PROTAC design. This document provides detailed application notes and protocols for the utilization of (S,R,S)-Ahpc-C2-NH2 chemistry in the development of potent and selective protein degraders.
The (S,R,S)-Ahpc moiety is a well-established VHL ligand, and the "C2-NH2" component refers to a two-carbon (ethyl) chain terminating in a primary amine. This amine functionality serves as a versatile chemical handle for conjugation to a diverse range of warheads targeting specific proteins for degradation. The overall properties of the linker, including its length, rigidity, and composition, play a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, ultimately dictating the efficiency of protein degradation.
Mechanism of Action: VHL-Recruiting PROTACs
PROTACs containing the (S,R,S)-Ahpc-C2-NH2 linker function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
As illustrated in Figure 1, the PROTAC simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.
Case Study: A Smad3-Targeting PROTAC with a VHL-Recruiting Linker
To illustrate the application of this linker chemistry, we will focus on a PROTAC designed to degrade Smad3, a key signaling protein in renal fibrosis. This PROTAC utilizes a VHL-recruiting ligand connected to a Smad3-binding moiety via a short amide linker, structurally analogous to the (S,R,S)-Ahpc-C2-NH2 linker.[1][2][3]
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes representative data for a Smad3-targeting PROTAC.
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | ~50 nM | Rat Renal Fibroblasts (NRK-49F) | 48 hours |
| Dmax | >90% | Rat Renal Fibroblasts (NRK-49F) | 48 hours |
| DC50 | ~25 µM | Human Prostate Cancer Cells (CWR22Rv1) | 24 hours |
| Dmax | >80% | Human Prostate Cancer Cells (CWR22Rv1) | 24 hours |
Table 1: Representative quantitative data for a Smad3-targeting PROTAC utilizing a VHL-recruiting linker. Data is illustrative and based on published findings for analogous compounds.[4]
Experimental Protocols
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the (S,R,S)-Ahpc-C2-NH2 linker typically involves a standard amide coupling reaction with a carboxylic acid-functionalized warhead targeting the protein of interest.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
-
Dissolution: Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and (S,R,S)-Ahpc-C2-NH2 (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Coupling Reagents: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Biological Evaluation Protocols
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.[5][6]
-
Cell Culture and Treatment: Plate cells (e.g., NRK-49F or CWR22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Smad3) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.[1]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components: recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant VHL E3 ligase complex, recombinant target protein (e.g., Smad3), ubiquitin, and ATP in an assay buffer.
-
PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur. To demonstrate proteasome-dependent degradation, a parallel experiment can be conducted in the presence of a proteasome inhibitor like MG132.[1]
-
Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blotting using an antibody against the target protein.
-
Analysis: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates poly-ubiquitination.
Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Assay Procedure (CellTiter-Glo®):
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate at room temperature for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathway Analysis: Smad3 Degradation and HIF-α Stabilization
The degradation of Smad3 by a VHL-recruiting PROTAC has dual therapeutic implications. Firstly, it directly downregulates the pro-fibrotic TGF-β/Smad3 signaling pathway. Secondly, by occupying the VHL E3 ligase, the PROTAC can lead to the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α), a natural substrate of VHL.[2][3] This can have beneficial effects in certain pathological contexts, such as renal anemia.
Conclusion
The (S,R,S)-Ahpc-C2-NH2 linker is a valuable tool for the development of VHL-recruiting PROTACs. Its straightforward chemistry allows for the facile conjugation to a wide array of warheads, enabling the targeted degradation of diverse proteins. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. Careful consideration of the entire PROTAC molecule, including the warhead, linker, and E3 ligase ligand, is essential for achieving optimal degradation potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Custom PROTACs with (S,R,S)-Ahpc-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of (S,R,S)-Ahpc-C2-NH2
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite structure brings the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome.
(S,R,S)-Ahpc-C2-NH2 is a key building block in the synthesis of custom PROTACs. It is a pre-synthesized conjugate containing a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-Ahpc (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine), connected to a short C2 alkyl linker with a terminal amine group. This ready-to-use component streamlines the synthesis of VHL-recruiting PROTACs by providing the E3 ligase-binding moiety and a reactive handle for conjugation to a ligand for the protein of interest.
Core Principle of Custom PROTAC Synthesis
The synthesis of a custom PROTAC using (S,R,S)-Ahpc-C2-NH2 involves the formation of a stable covalent bond, typically an amide bond, between the terminal amine of the linker and a corresponding carboxylic acid on the "warhead" (the ligand for the protein of interest). This reaction is a standard peptide coupling, a well-established and robust chemical transformation.
Signaling Pathway of VHL-based PROTACs
VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple copies of the target protein.
Caption: Mechanism of action for a VHL-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Custom PROTAC via Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized warhead to (S,R,S)-Ahpc-C2-NH2.
Materials:
-
(S,R,S)-Ahpc-C2-NH2 (1.0 equivalent)
-
Warhead-COOH (ligand for the protein of interest with a terminal carboxylic acid, 1.0-1.2 equivalents)
-
HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2-1.5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reverse-phase preparative HPLC system
-
LC-MS system
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0-1.2 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve (S,R,S)-Ahpc-C2-NH2 (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated warhead mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench by adding a small amount of water. Dilute the mixture with ethyl acetate (B1210297) or DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to yield the final custom PROTAC.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Characterization of Custom PROTAC Activity - Western Blotting
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Relevant cell line expressing the protein of interest
-
Synthesized custom PROTAC
-
Cell culture medium and supplements
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody specific to the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the custom PROTAC (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a custom PROTAC is a multi-step process, from initial design to final biological characterization.
Caption: Workflow for custom PROTAC synthesis and evaluation.
Data Presentation
The following tables provide a template for presenting quantitative data from the synthesis and evaluation of a custom PROTAC.
Table 1: Synthesis and Characterization of Custom PROTAC
| Compound ID | Warhead Used | Molecular Formula | Calculated Mass (Da) | Observed Mass (HRMS) | Yield (%) | Purity (HPLC, %) |
| PROTAC-01 | Example-COOH | C₅₀H₆₅N₇O₈S | 952.16 | 952.18 | 45 | >98 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: In Vitro Degradation Activity of Custom PROTAC
| Compound ID | Cell Line | Target Protein | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-01 | Example Cell Line | POI-1 | 50 | 95 |
| ... | ... | ... | ... | ... |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation observed.
Conclusion
The use of (S,R,S)-Ahpc-C2-NH2 as a starting material significantly simplifies the synthesis of VHL-recruiting PROTACs. The robust and well-characterized amide coupling reaction allows for the efficient conjugation of a wide variety of warheads, enabling the rapid development of novel protein degraders. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate custom PROTACs for their specific research and drug development needs.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of (S,R,S)-Ahpc-C2-NH2 Derived PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (S,R,S)-Ahpc-C2-NH2 derived PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My (S,R,S)-Ahpc-C2-NH2 derived PROTAC precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A1: This is a common issue due to the high molecular weight and lipophilicity of many PROTACs, which leads to poor aqueous solubility.[1][2] When a concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate.[1]
Troubleshooting Steps:
-
Optimize DMSO Concentration: Minimize the final DMSO concentration in your assay. While a high-concentration stock in 100% DMSO is necessary, aim for a final concentration below 0.5%, and ideally below 0.1%, in your working solution to reduce solvent effects on cell viability and assay performance.[1]
-
Employ Co-solvents: For challenging compounds, using co-solvents can significantly improve solubility.[1] A common strategy involves a multi-step dilution process.
-
Sonication and Gentle Heating: To aid dissolution, you can gently heat the solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes.[1] Always visually inspect for any remaining precipitate before use.[1]
-
Use Biorelevant Media: PROTAC solubility can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[2][3] Consider if these are appropriate for your experimental setup.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of my PROTAC?
A2: Yes, poor solubility can lead to irreproducible results.[2] If your PROTAC precipitates in the cell culture medium, the actual concentration of the soluble, active compound will be lower and more variable than intended.[2] This can lead to an underestimation of potency (e.g., DC50, IC50).[2]
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and during your experiment, carefully check your assay plates for any signs of compound precipitation.
-
Reduce Serum Concentration: If your experimental design allows, try reducing the fetal bovine serum (FBS) percentage in your medium during the treatment period, as serum proteins can sometimes interact with and precipitate compounds.[1]
-
Confirm Proteasomal Degradation: To ensure the observed protein level decrease is due to your PROTAC's mechanism of action, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A blockage or significant reduction in protein degradation in the presence of the inhibitor confirms a proteasome-mediated process.[1]
Q3: How can I proactively improve the solubility of my (S,R,S)-Ahpc-C2-NH2 derived PROTAC during the design phase?
A3: The linker component of the PROTAC offers significant flexibility for optimizing physicochemical properties without altering the warhead or the E3 ligase ligand.[4][5]
Linker Modification Strategies:
-
Incorporate Polar Functional Groups: Introducing polar groups like amides or ethers into the linker can improve solubility.[6]
-
Utilize PEG Linkers: Polyethylene Glycol (PEG) linkers are hydrophilic and can enhance the water solubility of PROTACs.[6][7][]
-
Insert Basic Nitrogen: Adding basic nitrogen atoms into aromatic rings or alkyl linkers has been shown to be effective in improving solubility.[4]
-
Consider Linker Rigidity: While flexible linkers are common, rigid linkers containing structures like piperazine (B1678402) or pyrimidine (B1678525) can also lead to more soluble compounds.[5] The placement of rigid elements like triazoles can also impact solubility.[9]
Data Presentation: Formulation Strategies for Solubility Enhancement
The following table summarizes various formulation strategies that can be employed to improve the solubility of PROTACs.
| Formulation Strategy | Description | Key Excipients/Components | Reported Solubility Enhancement | Citations |
| Co-solvent Systems | A mixture of solvents is used to increase the solubility of the drug. | DMSO, PEG300, Tween-80, Saline | Can create a stable formulation for further dilution. | [1] |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form. | HPMCAS, Eudragit, Soluplus | Up to a 2-fold increase in drug supersaturation has been observed.[10][11] Can be improved further with surfactants like SDS.[10] | [1][10][11][12] |
| Lipid-Based Formulations | PROTACs are incorporated into oils and surfactants. | Self-emulsifying drug delivery systems (SEDDS), nanoemulsions. | Enhances dissolution and absorption by forming fine droplets in aqueous media. | [2][13] |
| Polymeric Micelles | Amphiphilic polymers self-assemble into micelles, encapsulating the hydrophobic PROTAC in the core. | - | Improves aqueous solubility and permeability. | [13] |
| Liposomes | Spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. | Phospholipids | Improves solubility, permeability, and can offer sustained release. | [13] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is adapted from a general method for improving the solubility of poorly soluble PROTACs.[1]
-
Prepare a high-concentration stock solution of your (S,R,S)-Ahpc-C2-NH2 derived PROTAC in 100% DMSO (e.g., 10-20 mM).
-
For a 1 mL final working solution, carefully mix 100 µL of the DMSO stock solution with 400 µL of PEG300. Ensure the mixture is homogeneous.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex thoroughly.
-
Slowly add 450 µL of your desired aqueous buffer (e.g., saline or PBS) to the mixture while continuously vortexing to create the final 1 mL solution. This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Perform further dilutions into the final assay medium with caution, observing for any signs of precipitation.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a general laboratory-scale method for preparing ASDs.
-
Weigh the desired amounts of your PROTAC and the chosen polymer (e.g., HPMCAS).
-
Dissolve both the PROTAC and the polymer in a suitable organic solvent (e.g., methanol, acetone) in a round-bottom flask.
-
Gently swirl the flask until both components are fully dissolved, resulting in a clear solution.
-
Attach the flask to a rotary evaporator. Set the water bath to a suitable temperature (e.g., 40°C).
-
Gradually reduce the pressure to evaporate the solvent, which will leave a thin film on the flask's interior.
-
To ensure complete removal of residual solvent, place the flask under a high-vacuum pump overnight.[14]
-
The resulting dried film is the ASD, which can then be used for dissolution studies.
Visualizations
Caption: Troubleshooting workflow for PROTAC solubility issues.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Strategies for linker modification to enhance solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: (S,R,S)-Ahpc-C2-NH2 Conjugation Reactions
Disclaimer: The compound "(S,R,S)-Ahpc-C2-NH2" is not found in publicly available chemical literature under this designation. This suggests it may be a novel compound, a proprietary molecule, or an internal code. This guide is based on the chemically unambiguous ethylamine (B1201723) moiety (-C2-NH2) and addresses common issues encountered during the conjugation of molecules containing a primary amine. The principles and troubleshooting steps outlined here are broadly applicable to amine-reactive chemistries.
Frequently Asked Questions (FAQs)
Q1: What are the most common conjugation reactions for a molecule with a primary amine like (S,R,S)-Ahpc-C2-NH2?
A1: The primary amine on your molecule is a versatile functional group for various conjugation strategies.[1][2][3] The most common methods involve forming a stable amide bond. Key reaction types include:
-
Reaction with N-Hydroxysuccinimide (NHS) esters: NHS esters are widely used to react with primary amines at a physiological to slightly alkaline pH (7.2-9.0) to form a stable amide bond.[4][5]
-
Carbodiimide-mediated coupling (EDC/NHS): This method is used to conjugate your amine-containing molecule to a molecule with a carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which can then react with your primary amine. The addition of NHS or its water-soluble analog, Sulfo-NHS, increases the efficiency and stability of the reaction.[6][7]
Q2: Why is my conjugation yield low?
A2: Low conjugation yield is a frequent issue and can stem from several factors:
-
Hydrolysis of reactive esters: NHS esters are susceptible to hydrolysis in aqueous solutions, a side reaction that competes with the desired amine conjugation.[8][9][10] The rate of hydrolysis increases with pH.[4]
-
Suboptimal pH: The reaction is pH-dependent. At low pH, the primary amine is protonated and less nucleophilic. At high pH, the hydrolysis of the NHS ester is accelerated.[9][11]
-
Incompatible buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your molecule for the reactive ester.[9][12]
-
Inactive reagents: NHS esters and EDC are moisture-sensitive and can lose activity if not stored properly.[13][14]
-
Steric hindrance: The accessibility of the amine on your molecule or the reactive group on the partner molecule can impact reaction efficiency.[5][15]
Q3: How can I confirm that my conjugation reaction was successful?
A3: Several analytical techniques can be used to characterize your final conjugate:
-
Mass Spectrometry (MS): This is a direct way to confirm the mass of the conjugate and determine the degree of labeling.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugate from the starting materials and assess purity.[16][18][19]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If you are conjugating to a protein, an increase in the molecular weight of the protein on the gel can indicate successful conjugation.[17]
Q4: What should I do if my conjugated protein aggregates or precipitates?
A4: Aggregation can occur, especially when conjugating hydrophobic small molecules to proteins.
-
Optimize the molar ratio: A high degree of labeling can increase hydrophobicity and lead to aggregation. Try reducing the molar excess of the amine-containing molecule.[9]
-
Check buffer conditions: Ensure the pH and buffer composition are optimal for your protein's stability.[9]
-
Solvent concentration: If your amine-containing molecule is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[4]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS ester | Prepare the NHS ester solution immediately before use. Ensure any organic solvents (DMSO, DMF) are anhydrous. Avoid repeated freeze-thaw cycles.[9] The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[4] |
| Suboptimal pH | The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[4][9] For EDC/NHS coupling, the carboxyl activation step is best performed at pH 4.5-6.0, followed by the amine reaction at pH 7.2-7.5.[14] |
| Incorrect Buffer | Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[4][9] If your protein is in a Tris or glycine buffer, perform a buffer exchange before the reaction.[12] |
| Inactive Reagents | Store EDC and NHS desiccated at -20°C.[14] Allow reagents to warm to room temperature before opening to prevent condensation.[13][14] |
| Insufficient Molar Ratio | For NHS ester reactions, a 5- to 20-fold molar excess of the ester over the amine is a good starting point. For EDC/NHS reactions, a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups is often used.[14] |
Issue 2: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Quality | Purchase high-quality, anhydrous solvents and fresh EDC/NHS reagents. Perform a reactivity test on your NHS ester if you suspect it has hydrolyzed.[13][20] |
| Variable Reaction Times | Adhere strictly to the incubation times in your protocol. Hydrolysis is time-dependent, so consistency is key.[10] |
| Fluctuations in pH | Verify the pH of your reaction buffer immediately before each experiment. The addition of reagents can sometimes alter the pH. |
Issue 3: Difficulty in Purifying the Conjugate
| Potential Cause | Recommended Solution |
| Unreacted Small Molecules | Unreacted (S,R,S)-Ahpc-C2-NH2 and other small molecules can be removed by size-exclusion chromatography (desalting columns), dialysis, or tangential flow filtration (TFF).[21] |
| Presence of Aggregates | Aggregates can often be removed by size-exclusion chromatography. |
| Heterogeneous Product | The conjugation reaction may result in a mixture of species with different numbers of molecules attached. Purification methods like ion-exchange or hydrophobic interaction chromatography may be needed to isolate a more homogeneous product.[18][22] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Conjugation to a Protein
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5.[9] If necessary, perform a buffer exchange.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester of the molecule you wish to conjugate in an anhydrous organic solvent like DMSO or DMF.[23]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester solution to the protein solution.[23] The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[23]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[23] Incubate for 15 minutes.[23]
-
Purification: Remove excess, unreacted reagents and purify the protein conjugate using a desalting column, dialysis, or other appropriate chromatography methods.[21]
Protocol 2: Two-Step EDC/NHS Coupling of (S,R,S)-Ahpc-C2-NH2 to a Carboxyl-Containing Molecule
-
Carboxyl-Molecule Preparation: Dissolve the molecule containing the carboxyl group in an amine-free, carboxyl-free buffer, such as MES buffer, at a pH of 5.0-6.0.[14]
-
Activation: Add EDC and Sulfo-NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the carboxyl-containing molecule.[14] Incubate for 15 minutes at room temperature.[7]
-
Quenching EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to quench the excess EDC.[7] This prevents unwanted side reactions with your amine-containing molecule.
-
Conjugation: Immediately add the (S,R,S)-Ahpc-C2-NH2 (dissolved in a compatible buffer) to the activated molecule. It is often beneficial to raise the pH to 7.2-7.5 with a buffer like PBS for this step.[14] Incubate for 2 hours at room temperature.[7]
-
Final Quenching: Quench any remaining reactive esters with hydroxylamine (B1172632) or Tris buffer.[7]
-
Purification: Purify the final conjugate using an appropriate method such as dialysis, desalting columns, or HPLC.
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: NHS ester conjugation pathway and competing hydrolysis.
References
- 1. General Dialdehyde Click Chemistry for Amine Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cellmosaic.com [cellmosaic.com]
- 19. youtube.com [youtube.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 22. 抗體藥物結合物製造:純化 [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
how to improve the stability of (S,R,S)-Ahpc-C2-NH2 in solution
Technical Support Center: (S,R,S)-Ahpc-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (S,R,S)-Ahpc-C2-NH2 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-Ahpc-C2-NH2 and why is its stereochemistry important?
A1: (S,R,S)-Ahpc-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand based on VH032, which targets the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and includes a linker component utilized in Proteolysis-targeting chimera (PROTAC) technology[1][2]. The specific (S,R,S) stereochemistry is critical for its high-affinity binding to the VHL E3 ligase[3]. Any alteration to this stereochemistry can significantly diminish or completely abolish its biological activity[3].
Q2: My (S,R,S)-Ahpc-C2-NH2 solution is showing a loss of activity over time. What are the likely causes?
A2: Loss of activity for (S,R,S)-Ahpc-C2-NH2 in solution can stem from several factors, primarily chemical degradation. Common causes include:
-
Hydrolysis: The molecule contains amide bonds which can be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic pH conditions[4].
-
Oxidation: The molecule may be sensitive to oxidation, especially if stored in buffers containing dissolved oxygen or exposed to air over extended periods[5][6].
-
Adsorption: The compound might adsorb to the surfaces of storage containers, such as plastic tubes or plates, which reduces its effective concentration in the solution[4][5].
-
Improper Storage: Exposure to light, elevated temperatures, and repeated freeze-thaw cycles can accelerate degradation[5].
Q3: How should I store stock solutions of (S,R,S)-Ahpc-C2-NH2 to ensure maximum stability?
A3: Proper storage is crucial for maintaining the integrity of your compound. For optimal stability, stock solutions, typically prepared in a solvent like DMSO, should be stored under the following conditions.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes water content, which can contribute to hydrolysis[7]. |
| Temperature | -20°C or -80°C | Lower temperatures slow down the rate of chemical degradation[5]. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture[5][7]. |
| Light Exposure | Store in amber vials or wrapped in foil | Protects against photochemical degradation[5][6]. |
| Inert Atmosphere | Purge with argon or nitrogen | For long-term storage, this can displace oxygen and prevent oxidation[6]. |
Q4: I am observing a precipitate in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures[5]. To address this, you can gently warm the solution (e.g., to 37°C) and vortex or sonicate to help redissolve the precipitate[7]. Always visually inspect the solution to ensure it is clear before use. To prevent this, consider storing your compound in slightly more dilute stock solutions[4].
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common stability issues encountered with (S,R,S)-Ahpc-C2-NH2.
Issue 1: Inconsistent Results in Cellular Assays
-
Possible Cause: Degradation of the compound in the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability test of (S,R,S)-Ahpc-C2-NH2 in your specific cell culture medium (see Experimental Protocol 1).
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a properly stored stock solution just before each experiment[4].
-
Minimize Incubation Time: If the compound is found to be unstable in the assay medium, reduce the incubation time if the experimental design allows.
-
Use Low-Binding Plates: To rule out adsorption, consider using low-binding microplates[4].
-
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Possible Cause: The compound is degrading, leading to the formation of new chemical entities.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry to identify the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis will result in a predictable mass change).
-
Optimize Solution pH: The stability of compounds can be highly dependent on pH[6][8]. Conduct a pH stability study to find the optimal pH range for your compound.
-
Add Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant to your buffer, if compatible with your assay.
-
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting inconsistent results with (S,R,S)-Ahpc-C2-NH2.
Experimental Protocols
Protocol 1: Assessing the Stability of (S,R,S)-Ahpc-C2-NH2 in an Aqueous Buffer
Objective: To determine the rate of degradation of (S,R,S)-Ahpc-C2-NH2 in a specific aqueous solution (e.g., assay buffer, cell culture medium) over time.
Materials:
-
(S,R,S)-Ahpc-C2-NH2
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system
-
Temperature-controlled incubator (e.g., 4°C, 25°C, 37°C)
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of (S,R,S)-Ahpc-C2-NH2 in anhydrous DMSO[3].
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the pre-warmed aqueous buffer of interest[4].
-
Set Time Points: Aliquot the working solution into separate low-binding tubes for each time point and temperature condition (e.g., 0, 1, 2, 4, 8, 24 hours at 37°C)[4].
-
Time Zero (T=0) Sample: Immediately take the T=0 aliquot and stop any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile[8]. This serves as the baseline.
-
Incubation: Place the remaining aliquots in the incubator at the desired temperature[4].
-
Sample Collection: At each designated time point, remove one aliquot and quench the reaction as described in step 4.
-
Analysis: Centrifuge all quenched samples to remove any precipitated material. Analyze the supernatant by HPLC or LC-MS to determine the remaining concentration of (S,R,S)-Ahpc-C2-NH2[5].
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample to calculate the percentage of compound remaining[5].
Experimental Workflow Diagram
Caption: Workflow for conducting a time-course stability study of (S,R,S)-Ahpc-C2-NH2.
References
Technical Support Center: (S,R,S)-Ahpc-C2-NH2 PROTACs and Overcoming Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs incorporating the (S,R,S)-Ahpc-C2-NH2 E3 ligase ligand-linker conjugate. This component acts as a recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The following information is designed to address common issues encountered during experiments and offer solutions to mitigate off-target effects and other challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC containing (S,R,S)-Ahpc-C2-NH2?
A PROTAC with (S,R,S)-Ahpc-C2-NH2 is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It functions by simultaneously binding to the target protein of interest (POI) and the VHL E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein, which is then marked for degradation by the 26S proteasome.
Q2: What are the potential off-target effects when using a VHL-based PROTAC?
While VHL-based PROTACs can be highly selective, off-target effects can occur. These may arise from several factors:
-
The target-binding component (warhead): If the ligand for the target protein is not highly specific, the PROTAC may bind to and degrade other proteins with similar binding domains.
-
The E3 ligase: VHL has a broad range of natural substrates, and altering its cellular activity could theoretically lead to unintended consequences. However, PROTACs are designed to induce degradation of neo-substrates brought into proximity.
-
The linker: The length and composition of the linker can influence the stability and conformation of the ternary complex, potentially leading to the degradation of proteins other than the intended target.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with (S,R,S)-Ahpc-C2-NH2 PROTACs.
Issue 1: No or low degradation of the target protein.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | The PROTAC may not be efficiently entering the cells. Consider modifying the linker to improve physicochemical properties. |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bringing the target protein and VHL together. Confirm binary binding to both the target and VHL independently. Use biophysical assays like TR-FRET or SPR to assess ternary complex formation. |
| Low E3 Ligase Expression | The cell line used may not express sufficient levels of VHL. Confirm VHL expression via Western blot or qPCR. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of the compound over the time course of your experiment. |
| Incorrect Concentration Range | The concentrations tested may be too low to induce degradation or too high, leading to the "hook effect." Perform a broad dose-response curve (e.g., 0.1 nM to 10 µM). |
Issue 2: Significant off-target protein degradation.
| Potential Cause | Recommended Action |
| Non-selective Target Ligand | The "warhead" of the PROTAC may be binding to other proteins. Perform proteomic studies to identify off-target proteins and consider using a more selective ligand for your protein of interest. |
| Unfavorable Linker Properties | The linker may be promoting the formation of off-target ternary complexes. Systematically vary the linker length and composition to improve selectivity. |
| Choice of E3 Ligase | In some cases, VHL may not be the optimal E3 ligase for a specific target. Consider designing a PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN). |
Quantitative Data Summary
The following tables provide example data for a hypothetical VHL-based PROTAC, "PROTAC-X," to illustrate typical quantitative results. Actual values for your specific PROTAC will need to be determined experimentally.
Table 1: Degradation Potency and Efficacy of PROTAC-X
| Parameter | Value | Description |
| DC50 | 15 nM | The concentration of PROTAC-X that results in 50% degradation of the target protein. |
| Dmax | >90% | The maximum percentage of protein degradation achieved with PROTAC-X. |
Table 2: Example Dose-Response Data for PROTAC-X
| PROTAC-X Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 15 | 50 |
| 50 | 20 |
| 100 | 10 |
| 500 | 8 |
| 1000 | 15 |
| 5000 | 40 |
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
(S,R,S)-Ahpc-C2-NH2 based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This protocol provides a general method for assessing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., VHL, GST-tagged)
-
(S,R,S)-Ahpc-C2-NH2 based PROTAC
-
TR-FRET donor-labeled antibody (e.g., anti-His-Europium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-APC)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, E3 ligase complex, and serial dilutions of the PROTAC in assay buffer.
-
Assay Plate Setup: In a microplate, add the target protein and E3 ligase complex to each well.
-
PROTAC Addition: Add the serial dilutions of the PROTAC to the appropriate wells. Include a no-PROTAC control.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to each well.
-
Second Incubation: Incubate to allow for antibody binding to the tagged proteins.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader.
-
Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET signal against the PROTAC concentration is indicative of ternary complex formation and the "hook effect."
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: The "hook effect" in PROTAC experiments.
References
Technical Support Center: Enhancing Cell Permeability of (S,R,S)-Ahpc-C2-NH2 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C2-NH2 and other VHL-based PROTAC degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to cell permeability, a critical factor for the successful development of effective targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-Ahpc-C2-NH2 and why is cell permeability a concern?
A1: (S,R,S)-Ahpc-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate.[1][2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal amine group, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Like many PROTACs, those derived from (S,R,S)-Ahpc-C2-NH2 are often large molecules with a high molecular weight and polar surface area, which can lead to poor passive diffusion across cell membranes. This limited cell permeability can prevent the degrader from reaching its intracellular target, thereby reducing its efficacy.
Q2: How can I assess the cell permeability of my (S,R,S)-Ahpc-C2-NH2-based degrader?
A2: The two most common in vitro methods for evaluating the cell permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2] PAMPA is a high-throughput, cell-free assay that measures passive diffusion, making it suitable for early-stage screening.[3] The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and can assess passive transport, active transport, and efflux mechanisms.
Q3: What are the key physicochemical properties of (S,R,S)-Ahpc-C2-NH2 that I should consider?
A3: The key physicochemical properties of (S,R,S)-Ahpc-C2-NH2 are:
-
Structure (SMILES): O=C(N(C--INVALID-LINK--C1)--INVALID-LINK--C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)--INVALID-LINK--NC(CCN)=O[2]
These properties are for the ligand-linker conjugate itself. When you synthesize your final PROTAC by attaching a ligand for your protein of interest, the overall molecular weight, lipophilicity (cLogP), polar surface area (PSA), and number of hydrogen bond donors and acceptors will change, all of which will influence cell permeability.
Q4: What strategies can I employ to improve the cell permeability of my degrader?
A4: Several strategies can be used to enhance the cell permeability of PROTACs:
-
Linker Optimization: Modifying the linker is a common approach. This can involve adjusting its length, rigidity, and polarity. For instance, replacing flexible PEG linkers with more rigid structures like piperazine (B1678402) or piperidine (B6355638) moieties, or with short alkyl chains, can sometimes improve permeability.[2] Reducing the number of hydrogen bond donors in the linker, for example by substituting an amide with an ester, has also been shown to increase permeability.
-
Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can shield polar groups in nonpolar environments (like the cell membrane), reducing the effective polar surface area and improving permeability.
-
Prodrug Approach: A polar or ionizable group on the PROTAC can be masked with a lipophilic moiety that is cleaved off inside the cell, releasing the active degrader.[2]
-
Formulation Strategies: For preclinical studies, using formulation approaches like amorphous solid dispersions (ASDs) or lipid-based formulations can improve the solubility and absorption of PROTACs.
Troubleshooting Guide
Issue: My (S,R,S)-Ahpc-C2-NH2-based degrader shows good biochemical activity but poor cellular degradation of the target protein.
This is a common problem that often points to low cell permeability. The following troubleshooting workflow can help you diagnose and address the issue.
References
Technical Support Center: Optimizing (S,R,S)-Ahpc-C2-NH2 PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and other critical parameters for experiments involving PROTACs synthesized with the (S,R,S)-Ahpc-C2-NH2 VHL E3 ligase ligand-linker.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-Ahpc-C2-NH2 and how is it used in PROTAC experiments?
(S,R,S)-Ahpc-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates a derivative of the VH032 ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] The "-C2-NH2" portion represents a 2-carbon linker with an amine group, which is used to chemically connect a target protein-binding ligand (warhead), thus forming a complete Proteolysis Targeting Chimera (PROTAC). In essence, it is a critical building block for creating a VHL-recruiting PROTAC.
Q2: What is the general mechanism of action for a PROTAC synthesized with (S,R,S)-Ahpc-C2-NH2?
A PROTAC synthesized using this linker will function by inducing the formation of a ternary complex between your protein of interest (POI) and the VHL E3 ligase.[4][5] This proximity leads to the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule is then released and can act catalytically to induce the degradation of more POI molecules.
Q3: What is a typical starting point for incubation time and concentration in a degradation experiment?
The optimal incubation time and concentration are highly dependent on the specific PROTAC, the target protein's turnover rate, and the cell line used. However, a common starting point for a time-course experiment is to test a range of time points, such as 4, 8, 16, and 24 hours.[8][9] For concentration, a dose-response curve is recommended, starting from low nanomolar (nM) to low micromolar (µM) concentrations (e.g., 0.1 nM to 10 µM).[10]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[11] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of the target protein | Insufficient incubation time. | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the optimal degradation time.[10] |
| Suboptimal PROTAC concentration. | Conduct a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to find the DC50 (concentration for 50% degradation).[10] | |
| Poor cell permeability of the PROTAC. | Modify the linker or warhead to improve physicochemical properties. Alternatively, use cell lines with higher permeability or employ permeabilization techniques for initial mechanistic studies.[4] | |
| Low expression of VHL E3 ligase in the chosen cell line. | Verify VHL expression levels in your cell line using Western Blot or qPCR.[10] Consider using a different cell line with higher VHL expression. | |
| Inefficient ternary complex formation. | Use biophysical assays like TR-FRET or SPR to assess ternary complex formation. The linker length and composition are critical and may need optimization.[4] | |
| Inconsistent degradation results between experiments | Variability in cell culture conditions. | Standardize cell culture procedures, including cell passage number, confluency, and seeding density.[4] |
| Instability of the PROTAC compound in the cell culture medium. | Assess the stability of your PROTAC in the media over the time course of your experiment. Prepare fresh solutions for each experiment.[4] | |
| High cell toxicity observed | PROTAC concentration is too high. | Lower the PROTAC concentration. Determine the IC50 for cell viability and use concentrations well below this for degradation experiments.[10] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (e.g., one with an inactive warhead or E3 ligase ligand).[10] |
Experimental Protocols & Data Presentation
Quantitative Data Summary
Table 1: Typical Concentration Ranges for PROTAC Experiments
| Assay Type | Typical Concentration Range | Key Parameters Determined |
| Western Blot (Degradation) | 0.1 nM - 10 µM | DC50, Dmax |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1 nM - 50 µM | IC50 |
| In Vitro Ubiquitination | 1 µM - 20 µM | Ubiquitination level |
Table 2: Suggested Incubation Times for Initial PROTAC Screening
| Experiment | Suggested Incubation Times | Purpose |
| Time-Course Western Blot | 2, 4, 8, 16, 24, 48 hours | To identify the optimal time for maximal degradation. |
| Dose-Response Western Blot | 16 or 24 hours (or optimal time from time-course) | To determine DC50 and Dmax. |
| Cell Viability Assay | 24, 48, 72 hours | To assess the long-term effect on cell proliferation and toxicity. |
| Ubiquitination Assay | 2 - 6 hours (with proteasome inhibitor) | To confirm the mechanism of action.[11] |
Detailed Methodologies
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[8]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time (e.g., 24 hours).[8] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein overnight at 4°C.[13] Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[10]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.[14]
-
Compound Treatment: The next day, add serial dilutions of the PROTAC to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[14]
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14] Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), the VHL E3 ligase complex, ATP, and biotinylated ubiquitin in an assay buffer.[7][15]
-
PROTAC Addition: Add the PROTAC at the desired concentration (e.g., 10 µM) or DMSO as a vehicle control.[7]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for 1-2 hours to allow for ubiquitination.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody against the target protein or with streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands above the unmodified target protein indicates successful poly-ubiquitination.[7]
Visualizations
Caption: General mechanism of action for a VHL-recruiting PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-C2-NH2 [shop.labclinics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting (S,R,S)-Ahpc-C2-NH2 Mediated Protein Degradation
Welcome to the technical support center for researchers utilizing (S,R,S)-Ahpc-C2-NH2 in their Proteolysis Targeting Chimera (PROTAC) experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor degradation efficiency.
(S,R,S)-Ahpc-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and a linker used in PROTAC technology.[1] PROTACs engineered with this conjugate are designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.
This guide is intended for researchers, scientists, and drug development professionals encountering suboptimal results during their experiments.
Troubleshooting Guide: Poor Degradation Efficiency
Experiencing low or no degradation of your target protein is a common hurdle in PROTAC development. The following step-by-step guide will help you systematically identify and resolve the underlying issues.
Step 1: Verify Compound Integrity and Cellular Availability
Before investigating complex biological mechanisms, it is crucial to confirm the quality of your PROTAC and its ability to reach its intracellular target.
Question: My PROTAC, synthesized using (S,R,S)-Ahpc-C2-NH2, is not showing any degradation of my target protein. What should I check first?
Answer:
Start by verifying the fundamental aspects of your experiment:
-
Compound Integrity: Ensure your PROTAC is properly stored and has not degraded. Confirm its identity and purity using analytical methods like LC-MS.
-
Solubility: Poor solubility can drastically limit the effective concentration of your PROTAC in cell culture media. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before further dilution.
-
Cell Permeability: PROTACs are relatively large molecules, and poor cell permeability can be a significant barrier. Consider using cellular uptake assays to confirm that your PROTAC is entering the cells.
Step 2: Confirm Target Engagement and Ternary Complex Formation
The core mechanism of a PROTAC involves the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Question: I've confirmed my PROTAC is cell-permeable, but I still don't see any degradation. What is the next logical step?
Answer:
The next step is to verify that your PROTAC is binding to its intended targets within the cell and facilitating the formation of the crucial ternary complex.
-
Target Engagement: Confirm that the "warhead" portion of your PROTAC is binding to your protein of interest (POI) and that the (S,R,S)-Ahpc-C2-NH2 portion is engaging the VHL E3 ligase.
-
Ternary Complex Formation: The formation of a stable POI-PROTAC-VHL complex is essential for ubiquitination.
| Experimental Technique | Purpose |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in intact cells. A successful PROTAC will increase the thermal stability of its target protein. |
| NanoBRET™ Target Engagement Assay | A live-cell method to quantify the binding affinity of the PROTAC to both the target protein and the VHL E3 ligase.[1][2][3] |
| Co-Immunoprecipitation (Co-IP) | To verify the formation of the ternary complex within the cellular environment. |
Step 3: Assess the Ubiquitin-Proteasome System (UPS)
Successful degradation is contingent on a functional ubiquitin-proteasome pathway.
Question: How can I be sure that the degradation I'm observing (or the lack thereof) is dependent on the proteasome?
Answer:
To confirm that the degradation is proteasome-mediated, you can perform a rescue experiment using a proteasome inhibitor.
-
Proteasome Inhibitor Rescue: Pre-treating your cells with a proteasome inhibitor, such as MG132, before adding your PROTAC should prevent the degradation of your target protein. If the protein levels are "rescued" in the presence of the inhibitor, it confirms that the degradation is occurring through the proteasome.
Step 4: Optimize PROTAC Concentration and Treatment Duration
The efficacy of a PROTAC can be highly sensitive to its concentration and the duration of treatment.
Question: I'm seeing some degradation, but it's very weak. How can I optimize the experimental conditions?
Answer:
Fine-tuning the concentration and incubation time is critical for maximizing degradation.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration. Be mindful of the "hook effect," where high concentrations can lead to the formation of inactive binary complexes and reduce degradation efficiency.
-
Time-Course Experiment: The kinetics of protein degradation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) to identify the optimal treatment duration for maximal degradation.
Step 5: Evaluate the Influence of the Linker
The linker connecting the target binder to the E3 ligase recruiter plays a critical role in PROTAC efficacy.
Question: Could the C2 linker in (S,R,S)-Ahpc-C2-NH2 be the reason for poor degradation?
Answer:
Yes, the length and composition of the linker are crucial for the proper formation of the ternary complex.
-
Linker Length: The distance between the target protein and the E3 ligase is critical. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive ternary complex formation where ubiquitination cannot occur efficiently. The optimal linker length is target-dependent and often needs to be determined empirically. While the C2 linker in (S,R,S)-Ahpc-C2-NH2 provides a specific length, it may not be optimal for all target proteins.
-
Linker Composition: The flexibility and chemical properties of the linker also influence the stability and conformation of the ternary complex.
| Linker Parameter | Impact on Degradation Efficiency |
| Linker Length | Non-linear relationship; an optimal length exists for each target-ligase pair. |
| Linker Rigidity | More rigid linkers can improve pharmacokinetic properties but may not allow for a productive ternary complex conformation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of (S,R,S)-Ahpc-C2-NH2 in my PROTAC?
A1: (S,R,S)-Ahpc-C2-NH2 is a key building block for your PROTAC. It consists of a ligand that specifically binds to the VHL E3 ubiquitin ligase and a C2 alkyl linker with an amine group for conjugation to your target protein binder. Its function is to recruit the VHL E3 ligase to your protein of interest.
Q2: What are the key parameters to quantify PROTAC efficiency?
A2: The two primary parameters used to quantify the efficiency of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation that can be achieved with the PROTAC.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at very high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a comprehensive dose-response experiment to identify the optimal concentration window.
Q4: My target protein is not being degraded, but I see a decrease in cell viability. What could be the cause?
A4: High concentrations of a PROTAC can sometimes lead to off-target effects and general cellular toxicity, which may not be related to the intended degradation of your target protein. It is important to assess cell viability in parallel with your degradation experiments and work at concentrations that do not cause significant toxicity.
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantitatively measure the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC synthesized with (S,R,S)-Ahpc-C2-NH2
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the interaction between the target protein, the PROTAC, and the VHL E3 ligase.
Materials:
-
Cells treated with PROTAC or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or VHL
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with beads/resin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against your target protein or VHL overnight at 4°C.
-
-
Pull-down: Add protein A/G beads/resin to pull down the antibody-protein complexes.
-
Washing: Wash the beads/resin several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads/resin.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the target protein, VHL, and other components of the E3 ligase complex.
Visualizations
References
- 1. promega.com [promega.com]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-Ahpc-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a cornerstone for the development of Proteolysis Targeting Chimeras (PROTACs). The careful selection of a VHL ligand is critical to the efficacy of these heterobifunctional molecules. This guide provides an objective comparison of (S,R,S)-Ahpc-C2-NH2, a derivative of the well-established VHL ligand VH032, against other prominent VHL ligands, supported by experimental data to inform rational PROTAC design.
(S,R,S)-Ahpc-C2-NH2, also known as VH032-NH2, serves as a crucial building block in PROTAC development, incorporating the core pharmacophore of VH032 with a linker attachment point. Its performance is best understood in the context of its parent compound and other widely used VHL ligands such as VH298 and VL285.
Quantitative Comparison of VHL Ligand Performance
The binding affinity of a ligand to VHL is a key determinant of the stability and efficiency of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately dictates the potency of protein degradation. The following tables summarize the binding affinities and degradation efficiencies of several key VHL ligands.
Table 1: VHL Binding Affinities of Key Ligands
| VHL Ligand | Binding Affinity (Kd/Ki/IC50) | Assay Method |
| (S,R,S)-Ahpc-C2-NH2 (VH032 amine) | Ki = 5.7 µM[1] | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[1] |
| VH032 | Kd = 185 nM[2][3] | Isothermal Titration Calorimetry (ITC)[4] |
| VH101 | Kd = 44 nM[2][3] | Fluorescence Polarization (FP)[2] |
| VH298 | Kd = 80-90 nM[4][5][6] | ITC and FP[4][5] |
| VL285 | IC50 = 340 nM[4] | HaloPROTAC-mediated degradation of HaloTag7 fusion proteins[4] |
| GNE7599 | Kd = 29 nM[2] | Surface Plasmon Resonance (SPR)[2] |
Note: Direct comparison of binding affinities should be made with caution as the values were determined using different assay methodologies from various studies.
Table 2: Cellular Degradation Performance of VHL-based PROTACs
| PROTAC | VHL Ligand Moiety | Target Protein | Cell Line | DC50 |
| MZ1 | VH032 | BRD4 | HeLa | ~100 nM |
| ARV-771 | (S,R,S)-AHPC-Me | BET proteins | Castration-resistant prostate cancer (CRPC) cells | <1 nM |
| Compound 139 | Heterocyclic VHL Ligand | BRD4 | PC3 | 3.3 nM |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | Ba/F3 | 1.11 µM |
| RC-3 (Reversible Covalent) | VHL Ligand | BTK | Mino | <10 nM[7] |
| SIM1 (Trivalent) | VHL Ligand | BET proteins | 22Rv1 | <10 pM[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess VHL ligand binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: The VHL protein complex (e.g., VCB, consisting of VHL, Elongin B, and Elongin C) is dialyzed against a specific buffer (e.g., 20 mM HEPES, pH 8.0). The ligand is dissolved in the same dialysis buffer.
-
Titration: A solution of the VHL ligand is titrated into a solution of the VCB complex in the ITC sample cell.
-
Data Acquisition: The heat change upon each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure biomolecular interactions in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Immobilization: The VCB complex is immobilized on a sensor chip surface.
-
Binding: A solution of the VHL ligand is flowed over the sensor surface, and the binding is monitored as a change in the refractive index.
-
Dissociation: Buffer is flowed over the surface to monitor the dissociation of the ligand.
-
Data Analysis: The sensorgram data is fitted to a kinetic model to determine the binding kinetics and affinity.
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a competitive assay format for assessing the binding of unlabeled ligands.
Methodology:
-
Assay Setup: A fluorescently labeled VHL ligand (tracer) is incubated with the VCB complex.
-
Competition: The unlabeled test ligand, such as (S,R,S)-Ahpc-C2-NH2, is added at varying concentrations to compete with the tracer for binding to VHL.
-
Measurement: The fluorescence polarization is measured. As the unlabeled ligand displaces the tracer, the polarization decreases.
-
Data Analysis: The data is used to calculate the IC50 value, which can be converted to a Ki value.
Conclusion
(S,R,S)-Ahpc-C2-NH2, as a derivative of VH032, provides a valuable and versatile platform for the construction of PROTACs. While its direct binding affinity to VHL appears to be in the micromolar range based on TR-FRET analysis, its parent molecule, VH032, exhibits a robust nanomolar affinity. The choice of a VHL ligand for a specific PROTAC application will depend on a variety of factors, including the nature of the target protein, the linker chemistry, and the desired cellular permeability and degradation kinetics. Ligands such as VH298 and GNE7599 offer higher intrinsic binding affinities, which may be advantageous in certain contexts. However, the successful development of highly potent PROTACs like ARV-771, which utilize derivatives of the (S,R,S)-AHPC scaffold, underscores the continued importance and utility of this chemical series in the field of targeted protein degradation. Researchers are encouraged to consider the entire ternary complex and cellular environment when selecting and optimizing a VHL ligand for their specific research and drug development goals.
References
- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to VHL Ligands: (S,R,S)-Ahpc-C2-NH2 vs. (S,S,S)-AHPC as a Negative Control
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the robust validation of targeted protein degradation studies. In the realm of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the stereochemistry of the VHL ligand is a critical determinant of biological activity. This guide provides a comprehensive comparison of the active VHL ligand, (S,R,S)-Ahpc-C2-NH2, and its inactive epimer, (S,S,S)-AHPC, which serves as an essential negative control.
The fundamental principle behind this comparison lies in the stereospecific recognition of the VHL protein's binding pocket. The (S,R,S) configuration of the AHPC (amino-hydroxy-phenyl-caproic acid) core allows for the necessary molecular interactions to engage the VHL E3 ligase, a crucial step in the PROTAC-mediated degradation of target proteins. Conversely, the (S,S,S) epimer, due to its altered spatial arrangement, is unable to productively bind to VHL, rendering it biologically inert in this context. This stark difference in activity makes (S,S,S)-AHPC an ideal negative control to demonstrate that the observed protein degradation is a direct result of VHL engagement by the active PROTAC.
Quantitative Comparison of VHL Ligand Performance
The efficacy of a VHL-recruiting PROTAC is directly correlated with the binding affinity of its VHL ligand. While direct, side-by-side quantitative binding data for (S,R,S)-Ahpc-C2-NH2 and (S,S,S)-AHPC is not extensively published, the established VHL ligand VH032, from which (S,R,S)-AHPC is derived, demonstrates nanomolar binding affinity to VHL. In contrast, its inactive epimers fail to show significant binding. This disparity in binding affinity is the molecular basis for their differential biological activities.
| Compound | Stereochemistry | Role | VHL Binding Affinity (Kd) | Biological Activity |
| (S,R,S)-Ahpc-C2-NH2 | (S,R,S) | Active VHL Ligand | Expected in the nanomolar range (similar to VH032, Kd = 185 nM)[1] | Induces PROTAC-mediated protein degradation |
| (S,S,S)-AHPC | (S,S,S) | Negative Control | Not reported, expected to be significantly weaker or negligible | Does not induce PROTAC-mediated protein degradation[2][3] |
Experimental Protocols
To empirically validate the necessity of the (S,R,S) stereochemistry for VHL-dependent protein degradation, a Western blot experiment comparing the activity of a PROTAC synthesized with (S,R,S)-Ahpc-C2-NH2 against a control PROTAC synthesized with (S,S,S)-AHPC is essential.
Protocol: Western Blot Analysis of Target Protein Degradation
1. Cell Culture and Treatment:
-
Seed a human cell line known to express the target protein of interest (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of the active PROTAC ((S,R,S)-Ahpc-C2-NH2-based) and the negative control PROTAC ((S,S,S)-AHPC-based) in DMSO.
-
Treat the cells with increasing concentrations of the active PROTAC and the negative control PROTAC (e.g., 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and denature them by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
4. Expected Results:
-
The active PROTAC should induce a dose-dependent degradation of the target protein.
-
The negative control PROTAC, synthesized with (S,S,S)-AHPC, should not cause any significant degradation of the target protein, even at the highest concentrations tested.[4][5]
Mandatory Visualizations
To visually conceptualize the principles discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: PROTAC Mechanism: Active vs. Inactive Ligand.
Caption: Western Blot Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Linker Length in the Efficacy of AHPC-Based PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of different linker lengths for (S,R,S)-AHPC-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for the rational design of potent and selective protein degraders.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2] An AHPC-based PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), the (S,R,S)-AHPC moiety that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4]
The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy.[1][5] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[2][6] If a linker is too short, it can lead to steric hindrance, preventing the formation of a stable ternary complex.[6][7] Conversely, an excessively long linker may result in an unproductive complex where the lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[6][7]
Comparative Analysis of Linker Length on PROTAC Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[1][2] The following tables summarize the impact of linker length on the degradation of various target proteins by AHPC-based PROTACs.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| FBXO22 | Alkyl | < 6 carbons | Inactive | - |
| Alkyl | 6 carbons | ~3000 (at 5h) | ~70 | |
| Alkyl | > 7 carbons | Loss of activity | - | |
| Estrogen Receptor (ER)-α | PEG | 9 | - | Moderate degradation |
| PEG | 12 | - | Good degradation | |
| PEG | 16 | - | Optimal degradation | |
| PEG | 19 | - | Reduced degradation | |
| PEG | 21 | - | Low degradation | |
| p38α MAPK | PEG | - | Potent degradation | - |
Note: The data presented is a compilation from multiple sources and may have been generated under different experimental conditions. Direct comparison between different target proteins should be made with caution.
The data clearly indicates that for a given target, there is an optimal linker length that results in the most potent degradation. For instance, in the case of FBXO22, a C6 alkyl linker showed robust degradation, while shorter or longer linkers were inactive.[8] Similarly, for the estrogen receptor-α, a 16-atom PEG linker was found to be optimal.[9][10][11] This highlights the necessity of empirical optimization of the linker for each new PROTAC.[1]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in the development and action of AHPC-based PROTACs, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Experimental Protocols
To ensure the reproducibility of experiments aimed at comparing different linker lengths, detailed methodologies for key assays are provided below.
PROTAC Synthesis (General Amide Coupling)
This protocol describes a general method for coupling an amine-containing POI ligand to an AHPC-linker with a terminal carboxylic acid.
Materials:
-
Amine-functionalized POI ligand
-
(S,R,S)-AHPC-PEG-acid linker
-
Coupling agent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the amine-functionalized warhead (1 equivalent) and the (S,R,S)-AHPC-PEG-acid linker (1.1 equivalents) in anhydrous DMF.[12]
-
Add a coupling agent, such as HATU (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).[12]
-
Stir the reaction mixture at room temperature for 4-12 hours.[12]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography or preparative HPLC.
-
Confirm the product identity and purity by NMR and LC-MS.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTACs with varying linker lengths
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.[4]
-
PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the chemiluminescent substrate.[1]
-
-
Data Analysis:
Conclusion
The length of the linker is a paramount consideration in the design of effective AHPC-based PROTACs. The provided data and protocols underscore the necessity for systematic optimization of the linker for each target protein and E3 ligase pair. While general trends suggest an optimal range for linker length, this parameter must be empirically determined. The experimental workflows and comparative data presented in this guide offer a robust framework for researchers to conduct their own studies, accelerating the development of potent and selective protein degraders. Future advancements in computational modeling and structural biology may further streamline the rational design of PROTAC linkers, potentially reducing the reliance on extensive empirical screening.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
VHL vs. CRBN: A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical decision in PROTAC design is the selection of an E3 ubiquitin ligase to recruit for this process. Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have emerged as the most widely utilized due to the availability of well-characterized, high-affinity ligands. This guide provides an objective comparison of VHL and CRBN E3 ligase ligands, supported by experimental data, to inform the rational design of next-generation protein degraders.
At a Glance: Key Differences Between VHL and CRBN Ligands
| Feature | VHL Ligands | CRBN Ligands |
| Scaffold | Hydroxyproline-based peptidomimetics | Immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide |
| Size & Properties | Generally larger, more polar, and peptide-like[1][2] | Smaller, more drug-like, with better oral bioavailability[1][][4] |
| Binding Affinity (Kd) | Nanomolar range (e.g., VH032: ~185 nM)[5] | Nanomolar to low micromolar range (e.g., Pomalidomide: ~157 nM)[6] |
| Ternary Complex | Forms more stable, long-lived complexes[] | Forms more transient complexes with faster catalytic turnover[] |
| Tissue Distribution | Broadly expressed, but levels can be low in certain tissues and regulated by oxygen levels[] | Broadly and highly expressed across many tissues[] |
| Subcellular Localization | Predominantly cytoplasmic[] | Can shuttle between the nucleus and cytoplasm[] |
| Off-Target Effects | Generally considered to have a more favorable off-target profile[7] | IMiD-based ligands can induce degradation of endogenous neosubstrates (e.g., Ikaros, Aiolos)[7][8] |
Performance Comparison: VHL- vs. CRBN-Based PROTACs
The choice between VHL and CRBN can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a target protein. The optimal choice is often target- and cell-type-dependent and requires empirical validation.
Table 1: Comparison of PROTACs Targeting KRAS
| PROTAC | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line | Reference |
| KRAS Degrader (VHL) | VHL | KRAS | 0.1 µM | - | NCI-H358 | [6] |
| KRAS Degrader (CRBN) | CRBN | KRAS | 0.03 µM | - | NCI-H358 | [6] |
Note: A direct head-to-head comparison in the same study is often lacking, and linker composition can significantly influence performance.
Table 2: Comparison of PROTACs Targeting FLT3
| PROTAC | E3 Ligase Recruited | Target | Degradation Potency | Cell Line | Reference |
| FLT3 Degrader 1 | VHL | FLT3 | Potent | MV4-11 | [9] |
| FLT3 Degrader 2 | CRBN | FLT3 | Potent | MOLM-14 | [9] |
Note: "Potent" is used where specific numerical values were not provided in the source.
Table 3: Comparison of PROTACs Targeting IRAK4
| PROTAC | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line | Reference |
| KT-474 | CRBN | IRAK4 | <1 nM | >95% | Human PBMCs | [7] |
| VHL-based Degrader | VHL | IRAK4 | Low nM | Significant | HMDMs | [7] |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental workflows used to generate comparative data is crucial for interpreting results and designing new experiments.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed protocols for the key assays used to evaluate and compare VHL- and CRBN-based PROTACs.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the PROTAC-induced interaction between the target protein and the E3 ligase in live cells.[10][11][12][13][14][15]
Objective: To quantify the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-fused Target Protein
-
Plasmid encoding HaloTag®-fused VHL or CRBN
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM + 10% FBS
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
White, 96-well assay plates
-
Luminometer with 618 nm filter
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM + 10% FBS and incubate overnight.
-
Transfection: Prepare a transfection mix in Opti-MEM™ containing the NanoLuc®-target and HaloTag®-E3 ligase plasmids and FuGENE® HD. Add the mix to the cells and incubate for 24 hours.
-
Compound Treatment: Dilute the PROTAC to the desired concentrations. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours).
-
Reagent Preparation: Prepare the NanoBRET™ detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and HaloTag® 618 Ligand in Opti-MEM™.
-
Detection: Add the detection reagent to the wells.
-
Data Acquisition: Read the plate on a luminometer, measuring both donor (NanoLuc®, 460 nm) and acceptor (HaloTag® 618, 618 nm) emission.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increased ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[10][16][17]
Objective: To confirm that the PROTAC can mediate the transfer of ubiquitin to the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., Ube2D2)
-
Recombinant E3 ligase complex (CRL2-VHL or CRL4-CRBN)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the target protein
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with an antibody against the target protein.
-
Analysis: Look for the appearance of higher molecular weight bands corresponding to the ubiquitinated target protein in the PROTAC-treated samples.
Cellular Protein Degradation Assay (Western Blot)
This is the most common assay to quantify the reduction of a target protein in cells following PROTAC treatment.[18][19][20][21]
Objective: To measure the dose- and time-dependent degradation of the target protein.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer the proteins to a membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with the primary antibodies for the target protein and loading control, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
Both VHL and CRBN are powerful E3 ligases for inducing targeted protein degradation. The choice between them is a critical design decision that depends on a multitude of factors, including the specific target protein, the desired pharmacokinetic properties, and the tolerance for potential off-target effects. CRBN-based PROTACs, leveraging the small and drug-like IMiD ligands, have shown remarkable potency and have progressed further in clinical development.[7] However, the potential for off-target degradation of neosubstrates necessitates careful evaluation.[7][8] VHL-based PROTACs may offer a more favorable selectivity profile, though their larger, more peptide-like ligands can present challenges for oral bioavailability.[1] Ultimately, empirical testing of both VHL- and CRBN-recruiting PROTACs, coupled with rigorous in vitro and cellular characterization as outlined in this guide, is essential for the development of safe and effective protein-degrading therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. academic.oup.com [academic.oup.com]
A Comparative Guide to VHL-Recruiting PROTACs: A Case Study of SIAIS178 in BCR-ABL Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in the design of a successful PROTAC is the choice of the E3 ubiquitin ligase it recruits. This guide provides a comparative analysis of a successful PROTAC, SIAIS178, which utilizes a von Hippel-Lindau (VHL) E3 ligase ligand featuring the (S,R,S)-Ahpc (amino-hydroxy-phenyl-caproic) moiety, against a comparable PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade the same target protein, BCR-ABL.
The oncogenic fusion protein BCR-ABL is the primary driver of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance persist. PROTAC-mediated degradation of BCR-ABL offers a promising alternative strategy.
This guide will delve into the performance of the VHL-based PROTAC, SIAIS178, and compare it with a dasatinib-based CRBN-recruiting PROTAC, highlighting differences in their degradation efficiency and cellular activity. This objective comparison is supported by experimental data from published studies to inform researchers and drug development professionals in the design and evaluation of next-generation protein degraders.
Performance Comparison: VHL-based vs. CRBN-based BCR-ABL PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum percentage of degradation) values. The following table summarizes the performance of the VHL-recruiting PROTAC SIAIS178 and a representative dasatinib-based CRBN-recruiting PROTAC.
| PROTAC | E3 Ligase Recruited | Target Protein | Warhead | Linker Moiety | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Viability) | Reference |
| SIAIS178 | VHL | BCR-ABL | Dasatinib | PEG-based | K562 | 8.5[1] | >90% (at 100 nM) | 24[1][2] | [1][3] |
| Dasatinib-CRBN PROTAC | CRBN | BCR-ABL | Dasatinib | PEG-based | K562 | ~10-100 | >80% (at 2.5 µM) | 4.4 | [1] |
Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for both VHL- and CRBN-based PROTACs involves the formation of a ternary complex between the target protein (BCR-ABL) and the respective E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated degradation pathway of BCR-ABL.
The following diagram outlines a typical experimental workflow for evaluating and comparing the efficacy of different PROTACs.
Caption: Workflow for comparing PROTAC degradation efficiency.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficacy is crucial for comparative studies. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
K562 cells are seeded at a density of 5 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are treated with varying concentrations of the PROTACs (e.g., SIAIS178 or a CRBN-based PROTAC) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, cells are harvested by centrifugation and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is incubated on ice for 30 minutes with intermittent vortexing, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
The protein concentration of the supernatant is determined using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto an SDS-polyacrylamide gel.
-
Following electrophoresis, the separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for the target protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The intensity of the bands is quantified using densitometry software. The level of the target protein is normalized to the corresponding loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the DC50 and Dmax values.
Cell Viability Assay
This assay measures the effect of PROTAC treatment on cell proliferation and viability.
1. Cell Seeding:
-
K562 cells are seeded in a 96-well plate at a density of 5,000 cells per well.
2. Compound Treatment:
-
Cells are treated with a serial dilution of the PROTACs or DMSO as a control.
3. Incubation:
-
The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Viability Measurement (using CellTiter-Glo® as an example):
-
The plate is equilibrated to room temperature for 30 minutes.
-
An equal volume of CellTiter-Glo® reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
5. Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
The data is normalized to the DMSO-treated control wells.
-
A dose-response curve is plotted to calculate the half-maximal inhibitory concentration (IC50).
Conclusion
The case study of SIAIS178 demonstrates the successful application of the (S,R,S)-Ahpc-C2-NH2 derived VHL ligand in developing a potent and effective PROTAC against the clinically relevant target, BCR-ABL. The comparative analysis with a CRBN-recruiting PROTAC highlights that while both E3 ligases can be effectively utilized for targeted protein degradation, the choice of the E3 ligase, in conjunction with the warhead and linker, significantly influences the degradation efficiency and cellular potency of the resulting PROTAC. This guide provides a framework for the systematic evaluation and comparison of PROTACs, which is essential for the rational design and optimization of this promising new class of therapeutics.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of SIAIS178 as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of (S,R,S)-Ahpc-C2-NH2 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-Ahpc-C2-NH2 is a versatile E3 ligase ligand-linker conjugate incorporating a von Hippel-Lindau (VHL) ligand, a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). Validating the target engagement of degraders that utilize the (S,R,S)-Ahpc-C2-NH2 linker is a critical step in their development, ensuring they effectively bind to both the target protein and the E3 ligase to induce degradation.
This guide provides a comparative overview of key experimental methods for validating the target engagement of VHL-based degraders, using illustrative data from well-characterized PROTACs targeting SMARCA2, BRD4, and BTK. While specific quantitative data for a degrader built with the (S,R,S)-Ahpc-C2-NH2 linker is presented hypothetically, the principles and methodologies are directly applicable.
Quantitative Data Summary
The following tables summarize key quantitative data from various assays used to validate the target engagement and degradation efficacy of PROTACs.
| Degrader (Target) | Assay | Metric | Value | Cell Line | Reference |
| Hypothetical Degrader-X (POI-X) | Western Blot | DC50 (Degradation) | 50 nM | Cancer Cell Line A | - |
| CETSA | ΔTm (Target Engagement) | +3.5°C | Cancer Cell Line A | - | |
| NanoBRET | IC50 (Target Engagement) | 25 nM | HEK293T | - | |
| SMARCA2 Degrader (YDR1) | Western Blot | DC50 (Degradation) | 69 nM (24h) | H1792 | [1] |
| Western Blot | Dmax (Degradation) | 87% (24h) | H1792 | [1] | |
| BRD4 Degrader (dBRD4-BD1) | Western Blot | DC50 (Degradation) | 280 nM | MM.1S | [2] |
| BTK Degrader (NX-2127) | Western Blot | DC50 (Degradation) | 0.4 nM | Cancer Cell Line | [3] |
Table 1: Comparative Degradation and Target Engagement Data. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved. ΔTm indicates the change in the melting temperature of the target protein upon compound binding in a Cellular Thermal Shift Assay (CETSA). IC50 in the NanoBRET assay reflects the concentration of the degrader that displaces 50% of a fluorescent tracer from the target protein.
Key Experimental Protocols
Robust validation of target engagement relies on a combination of orthogonal assays. Below are detailed protocols for foundational techniques.
Western Blot for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in the level of the target protein following treatment with the degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of the degrader or a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), a prerequisite for ubiquitination and degradation.
Protocol:
-
Cell Treatment: Treat cells with the degrader, a negative control, and a vehicle control for a short duration (e.g., 1-2 hours). To prevent degradation and trap the ternary complex, pre-treat cells with a proteasome inhibitor like MG132.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., VHL) or the target protein, coupled to protein A/G magnetic beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of the target protein in the VHL immunoprecipitate (and vice versa) confirms the formation of the ternary complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm direct binding of the degrader to the target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the degrader or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot or other quantitative methods to determine the amount of target protein remaining at each temperature.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures the binding of a compound to a target protein in real-time. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.
Protocol:
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: In an assay plate, add the transfected cells, a cell-permeable fluorescent tracer that binds to the target protein, and the degrader at various concentrations.
-
BRET Measurement: After a defined incubation period, measure the BRET signal. The degrader will compete with the fluorescent tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the degrader concentration to determine the IC50 value, which reflects the binding affinity of the degrader to the target protein in live cells.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows involved in validating the target engagement of (S,R,S)-Ahpc-C2-NH2 based degraders.
References
A Comparative Guide to (S,R,S)-Ahpc-C2-NH2 and its Analogs in PROTAC-Mediated Protein Degradation
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Among the critical components of a PROTAC, the E3 ligase ligand and the linker connecting it to the target protein warhead play a pivotal role in determining the efficacy and selectivity of the degrader. This guide provides a comprehensive comparison of (S,R,S)-Ahpc-C2-NH2, a widely used building block for recruiting the von Hippel-Lindau (VHL) E3 ligase, with its longer-chain analogs and other E3 ligase systems. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and optimization of novel PROTACs.
(S,R,S)-Ahpc-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate. It incorporates the high-affinity VH032 ligand for the VHL E3 ubiquitin ligase and features a 2-carbon (C2) linker with a terminal amine group, ready for conjugation to a target protein ligand. PROTACs utilizing this building block have been instrumental in the degradation of a multitude of therapeutic targets.
Performance Comparison: The Critical Role of the Linker
The length and composition of the linker in a PROTAC molecule are not merely spacers but are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This, in turn, dictates the efficiency of protein degradation. Systematic studies have demonstrated that varying the linker length can significantly impact the degradation potency (DC50) and the maximal degradation level (Dmax) of a PROTAC.
| PROTAC Component | Target Protein | Linker Length | DC50 (nM) | Dmax (%) | Cell Line |
| VHL-based PROTAC | BRD4 | 4 atoms | >1000 | <10 | HEK293T |
| VHL-based PROTAC | BRD4 | 7 atoms | 18 | >95 | HEK293T |
| VHL-based PROTAC | BRD4 | 11 atoms | 4.9 | >95 | HEK293T |
| VHL-based PROTAC | BRD4 | 14 atoms | 24 | >95 | HEK293T |
This table illustrates the principle of linker optimization. Data is representative and compiled from various sources to demonstrate the concept.
The optimal linker length is target-dependent and must be empirically determined. A linker that is too short may lead to steric hindrance and prevent the formation of a productive ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.
Comparison with Alternative E3 Ligase Systems: VHL vs. CRBN
The two most commonly utilized E3 ligases in PROTAC design are VHL and Cereblon (CRBN). The choice between these two can have significant implications for the properties of the resulting degrader.
| Feature | VHL-based PROTACs (e.g., using (S,R,S)-Ahpc) | CRBN-based PROTACs (e.g., using pomalidomide) |
| Ligand Size | Generally larger and more peptidic. | Smaller and more drug-like. |
| Ternary Complex Stability | Often form more stable ternary complexes. | Can exhibit faster catalytic turnover. |
| Cell Permeability | Can be challenging to optimize due to higher molecular weight and polarity. | Generally possess better cell permeability. |
| Tissue Expression | Widely expressed, but levels can be regulated by oxygen concentration. | Widely expressed, but mutations can lead to resistance. |
| Known for degrading | A broad range of targets, including BRD4, ERα, and AKT. | A broad range of targets, including BRD4 and BTK. |
A comparative study on the degradation of BRD4 by VHL- and CRBN-recruiting PROTACs demonstrated that both systems can achieve potent degradation, with the CRBN-based degrader dBET1 often cited for its favorable pharmacokinetic properties.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | BRD4 | ~15 | >90% | HeLa |
| dBET1 | CRBN | BRD4 | ~4 | >90% | MV4-11 |
Data is compiled from publicly available research to illustrate the comparative performance.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the binding affinity and thermodynamics of the PROTAC to the E3 ligase and the target protein, and to assess the cooperativity of ternary complex formation.
Methodology:
-
Sample Preparation: Purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Prepare solutions of the proteins and the PROTAC in a matched buffer to minimize heats of dilution.
-
Binary Binding Experiments:
-
To measure the binding of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution in the ITC sample cell.
-
To measure the binding of the PROTAC to the target protein, titrate the PROTAC into the target protein solution.
-
-
Ternary Complex Experiment: To assess ternary complex formation, titrate the target protein into a solution of the pre-formed PROTAC-E3 ligase complex.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.
Visualizing the Logic and Workflow
Diagrams are essential for conceptualizing the complex biological processes and experimental workflows in PROTAC research.
Safety Operating Guide
Proper Disposal Procedures for (S,R,S)-Ahpc-C2-NH2 Dihydrochloride
Waste Identification and Classification
Before disposal, a thorough waste determination must be performed.[3] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by the institution's EHS office.[4]
-
(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[]
-
Without a specific SDS, it should be handled as a potentially hazardous chemical. Factors to consider for classification include potential toxicity, reactivity, and other hazards.[6]
Personal Protective Equipment (PPE)
When handling (S,R,S)-Ahpc-C2-NH2 dihydrochloride for disposal, appropriate PPE should be worn, including:
-
Safety goggles with side shields
-
Chemical-resistant gloves
-
A lab coat
Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][7]
-
Do not mix this compound waste with incompatible materials.[8]
-
Store solid and liquid waste separately.[7]
-
Collect the waste in a designated, properly labeled, and sealed container.[1][9] The container must be in good condition and compatible with the chemical.[4][9]
-
The original container is often the best option for waste storage.[4]
-
Waste containers should be kept closed except when adding waste.[1][9]
-
Store the waste container in a designated satellite accumulation area.[1]
Disposal Procedures
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, non-leaking container.[3]
-
The label should include the full chemical name, associated hazards, and the date accumulation started.[2][9] Do not use chemical abbreviations.[9]
-
Arrange for professional disposal through your institution's EHS department.[2]
Contaminated Labware:
-
Disposable items (e.g., gloves, filter paper) contaminated with this compound should be treated as hazardous waste.[4]
-
Place these items in a sealed and labeled container for disposal.
-
Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste.[9]
Empty Containers:
-
A container that held a hazardous chemical must be properly managed for disposal.
-
For acutely hazardous chemicals, containers must be triple-rinsed with a suitable solvent.[4][9] The rinsate must be collected and disposed of as hazardous waste.[4][9]
-
After rinsing, deface the chemical label before disposing of the container in the regular trash.[4]
Spills:
-
Chemical spills and the absorbent materials used for cleanup should be treated as hazardous waste.[4]
-
For small spills, trained laboratory personnel should handle the cleanup.
-
In case of a large or unmanageable spill, evacuate the area and contact your institution's EHS department immediately.[4]
Waste Minimization
To reduce the volume of chemical waste, consider the following practices:
-
Substitute with non-hazardous or less hazardous materials whenever possible.[1][10]
-
Maintain an accurate chemical inventory to avoid unnecessary purchases.[1]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. kamatlab.com [kamatlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
